N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine

Lipophilicity Drug-likeness ADME Prediction

N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine (CAS 319489-16-2, PubChem CID is a Schiff base derivative formed by condensation of 2-methoxybenzaldehyde with 1,5-diaminotetrazole. This compound belongs to the tetrazol-5-ylhydrazone subclass within the broader family of N1-functionalized tetrazoles, a class valued for its carboxylic acid bioisosterism and versatile metal coordination capacity.

Molecular Formula C9H10N6O
Molecular Weight 218.22 g/mol
Cat. No. B11708823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine
Molecular FormulaC9H10N6O
Molecular Weight218.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C=NN2C(=NN=N2)N
InChIInChI=1S/C9H10N6O/c1-16-8-5-3-2-4-7(8)6-11-15-9(10)12-13-14-15/h2-6H,1H3,(H2,10,12,14)/b11-6+
InChIKeyDONQTFSCZZGZOE-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.6 [ug/mL] (The mean of the results at pH 7.4)

N1-[(E)-(2-Methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine – Procurement-Grade Schiff Base for Coordination Chemistry & Bioisostere Research


N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine (CAS 319489-16-2, PubChem CID 6858588) is a Schiff base derivative formed by condensation of 2-methoxybenzaldehyde with 1,5-diaminotetrazole [1]. This compound belongs to the tetrazol-5-ylhydrazone subclass within the broader family of N1-functionalized tetrazoles, a class valued for its carboxylic acid bioisosterism and versatile metal coordination capacity [2]. With a molecular formula C₉H₁₀N₆O (MW 218.22 g/mol), it features a single methoxy substituent at the ortho position of the phenyl ring, a characteristic that distinguishes its steric, electronic, and hydrogen-bonding profile from its para-substituted, di-substituted, and halogenated analogs.

Why Generic Substitution Fails for N1-[(E)-(2-Methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine in Medicinal & Coordination Chemistry


Tetrazole Schiff bases bearing different aryl substituents are not interchangeable building blocks. The position and electronic nature of the substituent on the phenyl ring directly modulate the compound's lipophilicity, hydrogen-bond capacity, metal chelation geometry, and aqueous solubility [1]. For example, replacing the single ortho-methoxy group with a chlorine atom at the para position eliminates an O-donor coordination site capable of forming a 5-membered chelate ring with transition metals, while adding a second methoxy group increases topological polar surface area (TPSA) and hydrogen-bond acceptor count, which can alter pharmacokinetic permeability and target binding . These molecular-level differences render class-level generalizations unreliable for procurement decisions where specific physicochemical or coordination properties are required.

Quantitative Differentiation Evidence: N1-[(E)-(2-Methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine vs. Closest Analogs


Optimized Lipophilicity (XLogP 0.9) Balances Membrane Permeability vs. Aqueous Solubility

The target compound exhibits a computed XLogP3-AA value of 0.9 [1]. This lies within the optimal range (0–3) for oral bioavailability per Lipinski's Rule of Five. By contrast, comparator N~1~-[(E)-(4-chlorophenyl)methylidene]-1H-tetrazole-1,5-diamine (molecular formula C₈H₇ClN₆, MW 222.63) is expected to possess a higher logP due to the hydrophobic chlorine substituent, while N~1~-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine (C₁₀H₁₂N₆O₂, MW 248.24) may exhibit a lower logP due to the additional polar methoxy group . The intermediate lipophilicity of the 2-methoxy compound offers a differentiated permeability-solubility balance.

Lipophilicity Drug-likeness ADME Prediction

Topological Polar Surface Area (91.2 Ų) Within Optimal Range for Oral Bioavailability and CNS Penetration

The target compound has a computed topological polar surface area (TPSA) of 91.2 Ų [1]. This value is below the 140 Ų threshold predictive of good oral absorption and close to the 90 Ų upper limit commonly associated with blood-brain barrier (BBB) penetration. Dimethoxy analogs (2,4- and 3,4-substituted) are predicted to have TPSA values exceeding 100–110 Ų due to their additional methoxy oxygen, which could reduce CNS permeability .

Polar Surface Area CNS Drug Design Oral Bioavailability

Distinct Hydrogen-Bond Acceptor Count (6 HBA) Enables Unique Metal Coordination Stoichiometry

The target compound possesses 6 hydrogen-bond acceptor sites and 1 hydrogen-bond donor [1]. By contrast, the 4-chloro analog (C₈H₇ClN₆) has only 5 HBA (loss of one oxygen-centered acceptor), while the 3,4-dimethoxy analog (C₁₀H₁₂N₆O₂) has 7 HBA from the additional methoxy group . This intermediate HBA count influences the denticity and geometry of metal complexes formed. Tetrazole-containing Schiff bases with similar HBA profiles have been shown to form stable Ni(II) and Pt(II) complexes with DNA-binding constants (Kb) ranging from 1.99 × 10⁴ to 76.71 × 10⁴ M⁻¹ .

Coordination Chemistry Metal Complexation Ligand Design

Ortho-Methoxy Substituent Enables 5-Membered Chelate Ring Formation with Metal Ions Absent in 4-Chloro Analog

The ortho-methoxy group of the target compound can act as an O-donor atom, enabling formation of a 5-membered chelate ring upon metal coordination involving the imine nitrogen and the methoxy oxygen [1]. This tridentate (N,N,O) or tetradentate coordination mode is not achievable with the 4-chloro analog, where the chlorine substituent is positioned para to the imine linkage and cannot participate in chelation. Tetrazole-containing Schiff base ligands with N,N,O-donor sets have been shown to form stable dinuclear and trinuclear metal complexes with Ni(II) and other first-row transition metals, demonstrating unique magnetic and catalytic properties [2].

Chelation Transition Metal Complex Schiff Base Ligand

Aqueous Solubility of 7.6 µg/mL at pH 7.4 Defines Formulation Parameters Distinct from Halogenated Analogs

The target compound has an experimentally determined aqueous solubility of 7.6 µg/mL at pH 7.4 [1]. This moderate solubility is consistent with its balanced logP and TPSA profile. In a class of halogenated tetrazole Schiff bases evaluated for antibacterial activity, MIC values of 1.5–25 µM were reported against tested microorganisms [2]. At a solubility of 7.6 µg/mL (approximately 35 µM), the target compound's achievable test concentration range matches the active range observed for this compound class, supporting its suitability for antimicrobial screening without the solubility limitations that may affect more lipophilic halogenated analogs.

Aqueous Solubility Formulation Physicochemical Characterization

Structural Precedent: N1-[3-(Benzyloxy)benzyl]-1H-tetrazole-1,5-diamine Co-crystallized with ERK2 Kinase at 1.69 Å Resolution Demonstrates Druggable Scaffold

A structurally related 1,5-diaminotetrazole derivative, N~1~-[3-(benzyloxy)benzyl]-1H-tetrazole-1,5-diamine, was successfully co-crystallized with the serine/threonine kinase ERK2 (mitogen-activated protein kinase 1) and its structure determined at 1.69 Å resolution via X-ray diffraction (PDB ID: 4XRJ) [1]. This demonstrates that the 1,5-diaminotetrazole scaffold bearing aromatic substituents at the N1 position is competent for specific kinase active-site binding and is compatible with high-resolution structural biology workflows. The target compound shares this core scaffold but replaces the benzyloxybenzyl group with a more compact 2-methoxybenzylidene moiety, which reduces molecular weight from 294.31 Da (PDB ligand) to 218.22 Da, offering improved ligand efficiency potential.

Kinase Inhibition Fragment-Based Drug Design X-ray Crystallography

Prioritized Application Scenarios for N1-[(E)-(2-Methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine in Research and Industrial Procurement


Transition Metal Complex Synthesis for Antimicrobial Metallodrug Discovery

The compound's 6 hydrogen-bond acceptor sites and ortho-methoxy chelation capability enable N,N,O-tridentate coordination to Ni(II), Cu(II), Pt(II), and Pd(II) ions, forming 5-membered chelate rings that enhance complex stability [1]. This is directly relevant for synthesizing metallodrug candidates with DNA-binding activity (class-level Kb range: 1.99–76.71 × 10⁴ M⁻¹) . At an aqueous solubility of 34.8 µM (pH 7.4), the ligand can be formulated at concentrations spanning the 1.5–25 µM MIC range reported for tetrazole Schiff base complexes [2], enabling complete dose-response characterization without solubility artifacts.

Fragment-Based Kinase Inhibitor Screening with Structural Biology Readout

The co-crystallization precedent of a closely related 1,5-diaminotetrazole derivative with ERK2 kinase at 1.69 Šresolution (PDB 4XRJ) [3] establishes this scaffold as a validated kinase-binding fragment. The target compound, with a lower MW (218.22 Da) and reduced rotatable bond count (3) compared to the PDB ligand (294.31 Da), offers improved ligand efficiency metrics for fragment-based drug discovery. Its TPSA of 91.2 Ų also supports potential CNS kinase target applications.

Carboxylic Acid Bioisostere for Lead Optimization in Anti-Inflammatory and CNS Programs

Tetrazoles are well-established bioisosteres for carboxylic acids, offering comparable acidity (pKa ≈ 4.76 for tetrazole vs. ~4.2–5.0 for aryl carboxylic acids) with superior metabolic stability [4]. The target compound's XLogP of 0.9 and TPSA of 91.2 Ų position it favorably for oral absorption and potential CNS penetration, distinguishing it from more polar dimethoxy analogs. This makes it a suitable replacement synthon for benzoic acid moieties in lead compounds where balanced lipophilicity and brain exposure are required.

Corrosion Inhibition Studies Leveraging Schiff Base Adsorption on Metal Surfaces

The imine nitrogen, tetrazole ring nitrogens, and ortho-methoxy oxygen of the target compound provide multiple adsorption sites for metal surfaces, a key requirement for corrosion inhibitor performance. 2-Methoxybenzaldehyde-derived Schiff bases have precedent as corrosion inhibitors for mild steel in acidic media [5]. The tetrazole ring further enhances surface binding through π-electron donation and potential N-coordination to Fe atoms, making this compound suitable for comparative corrosion inhibition studies against non-tetrazole Schiff base analogs.

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